

Application Notes and Protocols for Utilizing the DM21 Functional in PySCF

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Compound of Interest

Compound Name: DM21

Cat. No.: B13910615

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Audience: Researchers, scientists, and drug development professionals.

Introduction to the DM21 Functional

The DeepMind 21 (**DM21**) functional is a cutting-edge, machine-learned exchange-correlation functional developed by Google's DeepMind.^{[1][2][3]} It represents a significant advancement in Density Functional Theory (DFT) by leveraging neural networks to approximate the exchange-correlation energy.^{[2][3]} A key innovation of **DM21** is its training methodology, which includes fractional charge and fractional spin constraints. This allows it to overcome some of the systemic "pathological errors" that affect traditional functionals, particularly in systems with fractional electron character.^{[2][3]} As a result, **DM21** demonstrates state-of-the-art performance on various energy benchmarks, often outperforming even more computationally expensive double-hybrid functionals.^{[2][3][4]}

However, the practical application of **DM21**, especially for tasks beyond single-point energy calculations, comes with its own set of challenges, including higher computational cost and complexities in geometry optimization.^{[5][6]} These application notes provide a comprehensive guide to effectively using the **DM21** functional within the PySCF quantum chemistry package.

Data Presentation

Performance on Energy Benchmarks

The **DM21** functional has been shown to provide highly accurate energy predictions across a range of chemical systems. Its performance on the GMTKN55 benchmark, a comprehensive

test set for main-group thermochemistry, kinetics, and non-covalent interactions, is particularly noteworthy.

| Functional | GMTKN55 MAE (kcal/mol) |
|------------|------------------------|
| DM21 | 1.5[2] |
| SCAN | 3.6[2] |

Table 1: Mean Absolute Error (MAE) on the GMTKN55 benchmark for DM21 compared to the SCAN functional.

Computational Cost

A significant consideration when using the **DM21** functional is its computational expense, which is considerably higher than that of traditional analytical functionals. This is primarily due to the evaluation of the neural network and the need for numerical gradients in geometry optimizations.

| System | Functional | Calculation Type | Approximate Time |
|----------------|------------------------|----------------------|---------------------------|
| n-decane | DM21 | Single SCF iteration | ~7 hours[5] |
| n-decane | B2PLYP (double hybrid) | Complete calculation | ~13 minutes (with RI) [5] |
| H ₂ | DM21 | SCF convergence | 16 iterations[2] |
| H ₂ | SCAN | SCF convergence | 4 iterations[2] |

Table 2: Comparison of computational cost for DM21 and other functionals.

Experimental Protocols

Installation and Setup

To use the **DM21** functional, you need to have PySCF installed, along with the `density_functional_approximation_dm21` package.

Protocol 1: Installation

- Install PySCF: If you don't have PySCF installed, you can install it via pip:
- Install the **DM21** package: The **DM21** functional is available as a separate package that integrates with PySCF.
- Install Dependencies: Ensure you have the necessary dependencies, including TensorFlow.

Note: There have been reports of issues with newer versions of h5py. If you encounter errors, you may need to downgrade this package.

Single-Point Energy Calculation

The most straightforward application of **DM21** is for single-point energy calculations, where its high accuracy is a significant advantage.

Protocol 2: Single-Point Energy Calculation

- Import necessary libraries:
- Define the molecule:
- Set up the DFT calculation: Create a DFT object (e.g., `dft.RKS` for restricted Kohn-Sham).
- Assign the **DM21** functional: This is done by overloading the `_numint` attribute of the DFT object.
- Run the calculation:

Geometry Optimization

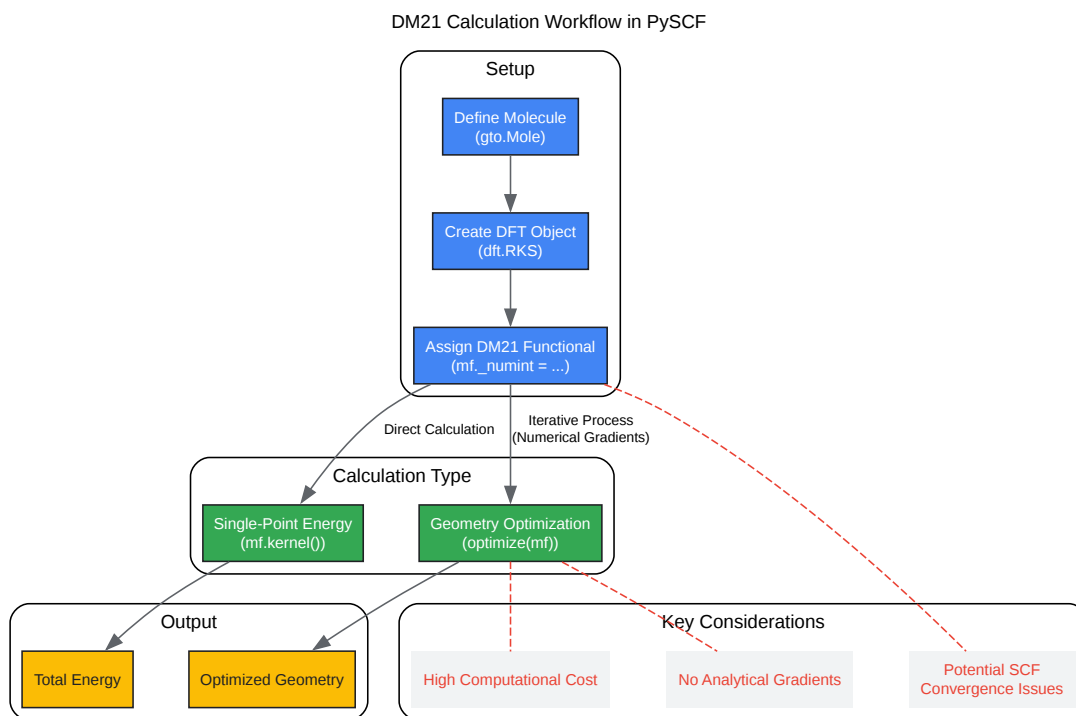
Geometry optimization with **DM21** is more complex due to the absence of analytical gradients. [2][6] This necessitates the use of numerical gradients, which significantly increases the computational cost.

Protocol 3: Geometry Optimization

- Import necessary libraries:
- Define the initial molecular geometry:
- Set up the **DM21** calculation:
- Set up the optimizer: The geometry optimizer needs to be configured to use the numerical gradients of the **DM21** calculation.

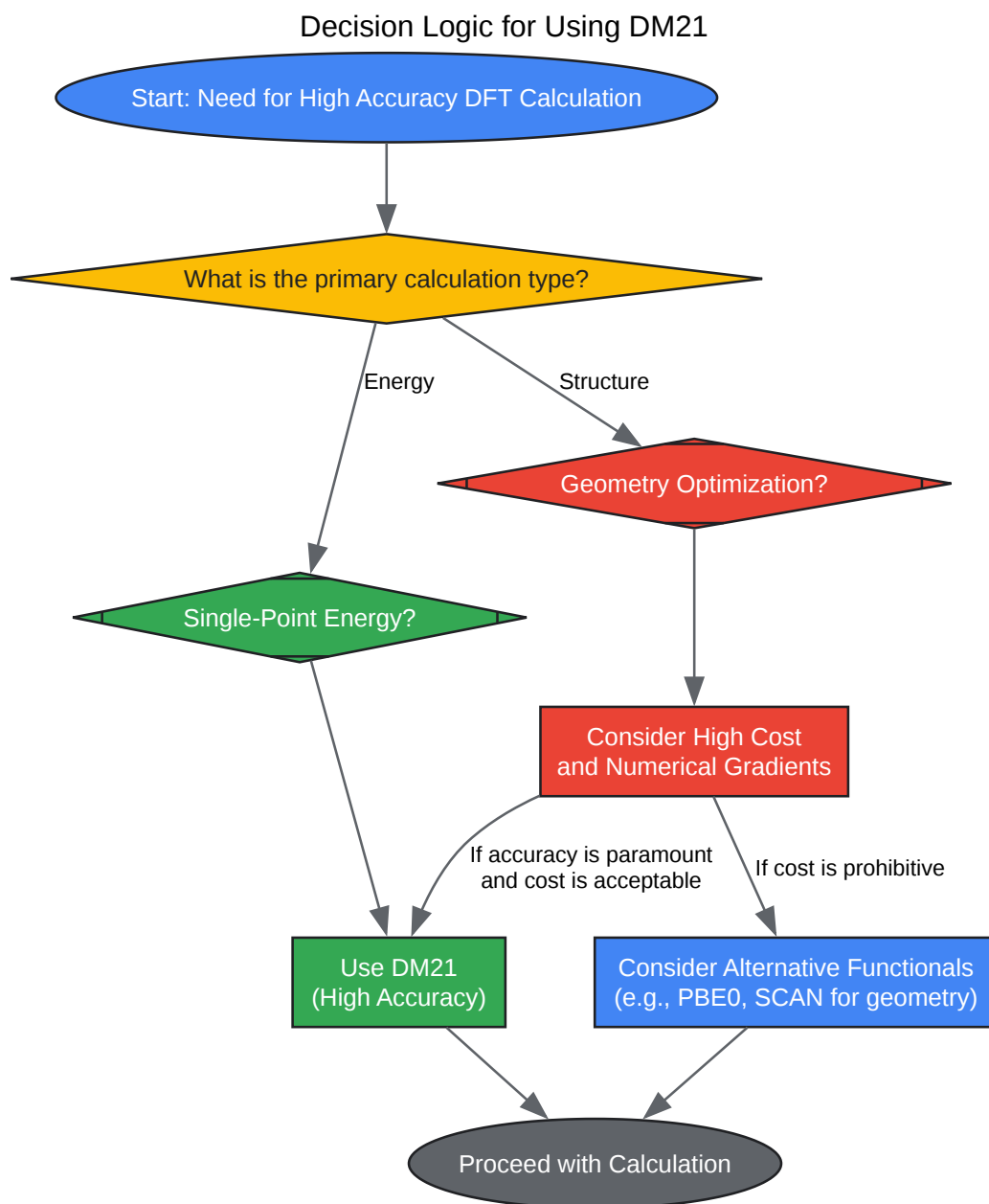
Note: This process is computationally intensive as it calculates gradients numerically at each optimization step.

Mandatory Visualization



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A flowchart illustrating the workflow for performing calculations with the **DM21** functional in PySCF.



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A decision diagram for choosing to use the **DM21** functional based on the type of calculation.

Best Practices and Troubleshooting

- SCF Convergence: **DM21** can sometimes exhibit convergence difficulties, particularly for systems with stretched bonds or transition metals.[5] If you encounter convergence issues, consider the following:
 - Level Shifting: Applying a level shift can help stabilize SCF convergence.
 - Initial Guess: Using orbitals from a calculation with a simpler functional (like B3LYP) as an initial guess for the **DM21** calculation can be beneficial.[5]
- Computational Cost: Be mindful of the high computational cost of **DM21**.[5] It is not well-suited for high-throughput screening or calculations on very large systems where computational efficiency is a primary concern.
- Geometry Optimization: For geometry optimizations, the accuracy of **DM21** may not justify its high computational cost, as its performance in predicting geometries is comparable to more traditional and much faster functionals like PBE0 and SCAN.[6]
- Limitations: The current implementation of **DM21** in PySCF is limited to molecular systems and does not support periodic boundary condition calculations beyond the Gamma point.[7] Additionally, standard methods for adding dispersion corrections (like D3) are not directly compatible.[8]

Conclusion

The **DM21** functional offers a powerful tool for obtaining highly accurate energies in quantum chemical calculations. Its integration into PySCF makes it accessible to a wide range of researchers. However, users should be aware of its high computational cost and the challenges associated with geometry optimization. By following the protocols and best practices outlined in these notes, researchers can effectively leverage the capabilities of **DM21** for their scientific and drug development endeavors.

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